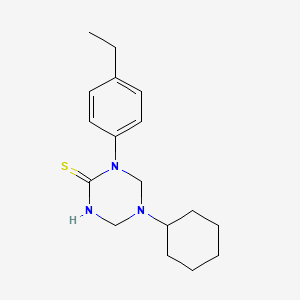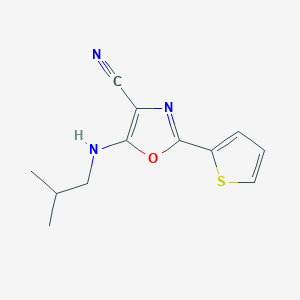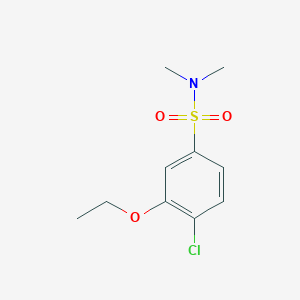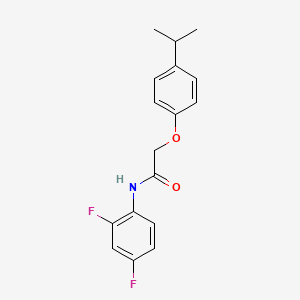
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with various conditions such as arthritis, gout, and menstrual cramps.
Wirkmechanismus
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the inflammatory response and cause pain and swelling. By inhibiting the activity of COX enzymes, 2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. 2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide has also been found to inhibit the production of nitric oxide, a molecule that is involved in inflammation and pain signaling. Additionally, 2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied and its mechanism of action is well understood. However, 2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide also has some limitations for lab experiments. It has a relatively short half-life and may require frequent dosing. Additionally, it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide. One area of interest is the development of new formulations that could improve its efficacy and reduce its side effects. Another area of interest is the investigation of its potential use in the treatment of other conditions such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.
Synthesemethoden
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide can be synthesized by reacting 2-chloro-4-nitrophenol with 3,4-difluoroaniline in the presence of a base such as potassium carbonate. The resulting nitro compound is then reduced to the corresponding amine using a reducing agent such as sodium dithionite. Finally, the amine is acylated with 2-methylpropanoyl chloride to yield 2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. 2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide has also been found to inhibit the production of nitric oxide, a molecule that is involved in inflammation and pain signaling.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO2/c1-16(2,22-12-6-3-10(17)4-7-12)15(21)20-11-5-8-13(18)14(19)9-11/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCFIIGTFQAXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)F)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)




![4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)

![5-(3,4-dimethylphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5798517.png)


![2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile](/img/structure/B5798545.png)
![1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5798546.png)

